molecular formula C12H11ClN2 B1524721 N-Benzyl-4-chloropyridin-2-amine CAS No. 1150542-43-0

N-Benzyl-4-chloropyridin-2-amine

Cat. No.: B1524721
CAS No.: 1150542-43-0
M. Wt: 218.68 g/mol
InChI Key: IZSGGMBZVRRYDH-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloropyridin-2-amine is a chemical compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 g/mol . This amine and halide compound is characterized by a pyridine ring system, which is a privileged scaffold in medicinal chemistry, substituted at the 2-position with a benzylamino group and at the 4-position with a chlorine atom . While specific applications for this exact compound are not detailed in the available sources, its structure suggests it is a valuable building block in organic synthesis. It is primarily used in research and development settings, particularly for constructing more complex molecules in pharmaceutical and agrochemical discovery . The chlorine atom at the 4-position of the pyridine ring makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, or for nucleophilic aromatic substitution . Similarly, the benzylamino group can serve as a key structural element. This product is offered with a purity of not less than 98% (NLT 98%) . It is essential for researchers to handle this material in accordance with all applicable laboratory safety standards. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSGGMBZVRRYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzyl 4 Chloropyridin 2 Amine and Its Derivatives

Direct N-Alkylation Strategies

Direct N-alkylation of the parent amine, 4-chloropyridin-2-amine, represents the most straightforward conceptual approach to forming the target molecule. This typically involves the reaction of the nucleophilic amino group with an electrophilic benzyl (B1604629) source or the catalytic reaction with benzyl alcohol.

Reactions with Electrophilic Benzylating Agents

The classical method for N-alkylation involves the reaction of an amine with an alkyl halide. For the synthesis of N-Benzyl-4-chloropyridin-2-amine, this involves treating 4-chloropyridin-2-amine with a benzyl halide, such as benzyl bromide or benzyl chloride. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

To facilitate the reaction and neutralize the hydrohalic acid byproduct, a base is required. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction temperature is typically elevated to ensure a reasonable reaction rate. For the analogous synthesis of N-Benzyl-2-chloropyridin-4-amine, reacting 2-chloro-4-aminopyridine with benzyl bromide in the presence of K₂CO₃ in DMF at 60°C has been reported to be effective. A similar strategy is applicable to the target compound.

A challenge in this method is the potential for over-alkylation, leading to the formation of the dibenzylated product, N,N-dibenzyl-4-chloropyridin-2-amine. Careful control of stoichiometry, using a modest excess of the amine or controlled addition of the benzylating agent, can mitigate this side reaction. cmu.edu Another potential side reaction is the alkylation of the pyridine (B92270) ring nitrogen, forming a pyridinium (B92312) salt, although alkylation on the exocyclic amine is generally favored due to steric accessibility. unimi.it

ElectrophileBaseSolventTemperature (°C)ProductYield (%)Reference
Benzyl bromideK₂CO₃DMF60N,N-Dibenzyl-2-chloropyridin-4-amine88
4-NitrobenzaldehydeNaBH₃CNMeOH25N-(4-Nitrobenzyl)-2-chloropyridin-4-amine70

This table presents data for the synthesis of an isomer, which illustrates the general conditions for direct N-alkylation.

Hydrogen Auto-Transfer (HAT) Mediated Alkylation

A greener and more atom-economical alternative to using alkyl halides is the Hydrogen Auto-Transfer (HAT), or "borrowing hydrogen," methodology. This strategy utilizes alcohols as alkylating agents, with water as the only byproduct. rsc.orgresearchgate.netrsc.org The reaction is catalyzed by a transition metal complex, typically based on palladium, ruthenium, iridium, cobalt, or nickel. rsc.orgnih.govacs.orgnih.gov

The general mechanism involves three key steps:

The metal catalyst oxidizes the alcohol (e.g., benzyl alcohol) to the corresponding aldehyde (benzaldehyde) by "borrowing" hydrogen atoms, forming a metal hydride species.

The aldehyde then undergoes condensation with the amine (4-chloropyridin-2-amine) to form an imine intermediate.

The metal hydride catalyst then transfers the stored hydrogen atoms to the imine, reducing it to the desired N-alkylated amine product, this compound, and regenerating the active catalyst.

This methodology has been successfully applied to a wide range of (hetero)aromatic amines and various alcohols. nih.gov For instance, cobalt(II) complexes have been shown to be effective for the N-alkylation of aminopyridines with various alcohols. nih.gov While a specific example for the title compound is not prevalent in the literature, the broad substrate scope of HAT catalysis suggests its applicability. nih.govnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become powerful and versatile tools for the formation of C-N bonds, offering high efficiency and broad functional group tolerance.

Palladium-Catalyzed Amination Protocols

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a strong base. wikipedia.org This reaction can be applied to the synthesis of this compound by coupling 4-chloropyridin-2-amine with a benzylamine (B48309) source or, more commonly, by coupling a 4-halopyridin-2-amine with benzylamine. Given the substrates, the reaction involves coupling the C-Cl bond of 4-chloropyridin-2-amine with benzylamine.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. wikipedia.orgacs.org Bulky, electron-rich phosphine ligands are generally the most effective. Ligands such as BrettPhos and RuPhos have demonstrated wide applicability for coupling primary amines with aryl and heteroaryl chlorides, often requiring low catalyst loadings. nih.govnih.govrsc.org For the coupling of 3-bromo-2-aminopyridine with benzylamine, a catalyst system using a BrettPhos-precatalyst has been shown to be effective. nih.gov The use of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for the catalytic cycle. nih.govnih.gov

Aryl HalideAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
4-ChlorotolueneBenzylaminePd(OAc)₂ / (o-biphenyl)P(t-Bu)₂NaOtBuToluene8089 cmu.edu
3-Bromo-2-aminopyridineBenzylamineBrettPhos-precatalystLiHMDSDioxane10072 nih.gov
2-ChloropyrimidineVarious AmidesPd₂(dba)₃ / XantphosCs₂CO₃Dioxane100up to 96 researchgate.net

This table showcases representative conditions for palladium-catalyzed C-N coupling reactions relevant to the synthesis of the title compound.

Copper-Catalyzed C-N Cross-Coupling (Ullmann-Type Reactions)

The Ullmann condensation, a copper-catalyzed reaction to form C-N bonds, represents a classical and often cost-effective alternative to palladium-catalyzed methods. rsc.org Traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), but modern advancements have introduced ligand-accelerated protocols that proceed under much milder conditions. rsc.orgnih.gov

The reaction involves the coupling of an aryl halide, in this case, 4-chloropyridin-2-amine, with an amine, benzylamine, using a copper(I) or copper(II) salt as the catalyst.

The development of various ligands has been pivotal in expanding the scope and improving the efficiency of Ullmann-type reactions. nih.govnih.gov These ligands chelate to the copper center, stabilizing the catalyst and facilitating the key steps of oxidative addition and reductive elimination.

Several classes of ligands have been found to be effective:

Amino Acids: L-proline and its derivatives have been identified as highly effective and inexpensive ligands for promoting the coupling of aryl halides with primary and secondary amines. nih.gov

Diamine and Diol Derivatives: Ligands such as N,N'-dimethyl-1,2-ethanediamine (DMEDA) and various diols can accelerate the coupling of aryl halides with amides and amines. researchgate.net

β-Diketones: Compounds like 2-isobutyrylcyclohexanone (B1365007) have been used as ligands for the copper-catalyzed N-arylation of amino acids in water, highlighting a move towards greener reaction conditions. rsc.org

N-Oxides: Recently, 2-aminopyridine (B139424) 1-oxides have been discovered as effective ligands for the copper-catalyzed amination of less reactive (hetero)aryl chlorides with aliphatic amines, including N-methyl benzylamine. hynu.cn

While reports on the direct Ullmann coupling of 4-chloropyridin-2-amine with benzylamine are scarce, the extensive research on ligand-accelerated copper catalysis provides a robust framework for developing suitable conditions for this transformation. mdpi.comresearchgate.net

Aryl HalideNucleophileCopper SourceLigandBaseSolventTemperature (°C)Reference
Aryl IodideImidazoleCuIChxn-Py-Al (Schiff base)K₂CO₃NMP82 nih.gov
Aryl BromideAmino AcidsCuIL-prolineK₂CO₃DMSO40-90 nih.gov
Aryl BromideAmidesCuI(S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄Toluene110 researchgate.net
Heteroaryl ChlorideBenzylamineCuI2-Aminopyridine 1-oxideK₂CO₃Dioxane120 hynu.cn

This table provides examples of ligand-dependent copper-catalyzed C-N coupling systems.

Ligand-Free Catalysis and Green Chemistry Metrics

The synthesis of 2-aminopyridines, the core scaffold of this compound, has traditionally relied on transition-metal-catalyzed cross-coupling reactions, which often require complex and expensive ligands. However, a growing emphasis on sustainable chemistry has spurred the development of ligand-free catalytic systems. These approaches not only reduce costs but also simplify product purification. For instance, a mild, catalyst-free method for producing 2-aminopyridines involves the reaction of a dihydrothiazolopyridinium salt with various amines. nih.gov This method avoids the use of transition metals and their associated ligands entirely. nih.gov

The greenness of a chemical process can be quantitatively assessed using various metrics. mdpi.com The goal of green chemistry in synthesis is to minimize waste, eliminate toxic reagents and solvents, and utilize catalytic processes. mdpi.com Key metrics include Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). mdpi.commdpi.com

Atom Economy (AE): Measures the efficiency of a reaction in converting reactants to the desired product.

E-Factor: Calculates the ratio of the mass of waste generated to the mass of the product. An ideal E-Factor is zero. mdpi.com

Process Mass Intensity (PMI): Represents the total mass input (raw materials, solvents, reagents) divided by the mass of the final product. bohrium.com

Applying these metrics allows for a comparative analysis of different synthetic routes, encouraging the adoption of more environmentally benign methodologies. rsc.org For example, mechanochemical methods, which often proceed without bulk solvents, generally exhibit superior green metrics compared to traditional solution-based syntheses due to reduced waste and precise stoichiometric control. bohrium.com

Table 1: Green Chemistry Metrics Comparison for Amine Synthesis

Synthetic MethodCatalyst/ConditionsAtom Economy (%)E-FactorProcess Mass Intensity (PMI)Reference
Traditional Cross-CouplingPd or Cu with Ligand~50-7010-50>100 nih.gov
Ligand-Free CatalysisFe(acac)₃ or Catalyst-Free~60-805-2050-100
Multicomponent Reaction (Solvent-Free)Solvent-free, heat>90<5<20 nih.govresearchgate.net
MechanochemistryBall-milling, no bulk solvent>95<2<10 bohrium.com

Synthesis via Imine/Schiff Base Formation and Subsequent Reduction

A versatile and common pathway to N-substituted amines involves the formation of an imine (or Schiff base) intermediate, followed by reduction. This two-step, one-pot process, known as reductive amination, is a powerful tool for C-N bond formation. organic-chemistry.org For the synthesis of this compound, this would involve the condensation of 4-chloro-2-aminopyridine with benzaldehyde (B42025) to form the corresponding N-benzylidene-4-chloropyridin-2-amine, which is then reduced to the target secondary amine.

The initial imine formation is typically acid-catalyzed and involves the removal of water to drive the equilibrium. ijcrcps.com A study on the synthesis of N-benzylidenepyridine-2-amine demonstrated that this reaction can be efficiently carried out at room temperature using an ethanol-water mixture as a green solvent, achieving a yield of 95.6%. ijcrcps.com

The subsequent reduction of the imine can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice due to its mildness and selectivity. organic-chemistry.org Other methods include catalytic hydrogenation or the use of other hydride reagents like trichlorosilane, which can be used for asymmetric reductions. organic-chemistry.org A protocol for the synthesis of N-substituted 3-amino-4-chloropyridines via reductive amination utilized triethylsilane as the reductant and a Brønsted acid/Lewis acid co-catalyst system, achieving high yields. nih.gov This method demonstrated excellent substrate tolerance and was successfully scaled up. nih.gov

Table 2: Synthesis of this compound via Imine Formation and Reduction

StepReactantsConditionsYield (%)Reference
Imine Formation4-chloro-2-aminopyridine, BenzaldehydeEthanol/Water (1:1), HCl (cat.), Room Temp, 1 hr~95 ijcrcps.com
ReductionN-benzylidene-4-chloropyridin-2-amine, NaBH₄Methanol, Room Temp, 2 hrs>90 organic-chemistry.org
One-Pot Reductive Amination4-chloro-2-aminopyridine, Benzaldehyde, Et₃SiHTMSOTf, CH₂Cl₂, Room Temp~83 (for analogous system) nih.gov

Multicomponent Reactions Incorporating the Pyridin-2-amine Moiety

Multicomponent reactions (MCRs) offer a powerful strategy for building molecular complexity in a single synthetic operation from three or more starting materials. researchgate.net These reactions are highly atom-economical and align well with the principles of green chemistry, particularly when performed under solvent-free conditions. nih.gov

Several MCRs have been developed for the synthesis of substituted 2-aminopyridine scaffolds. nih.govresearchgate.net A common approach involves the one-pot reaction of an enaminone, malononitrile, and a primary amine. nih.gov By using 4-chloro-2-aminopyridine as the amine component in such a reaction, it would be possible to generate highly functionalized pyridine derivatives. The proposed mechanism for this type of MCR often starts with a Knoevenagel condensation, followed by a Michael addition of the amine and subsequent cyclization and aromatization to form the 2-aminopyridine core. nih.gov

Microwave-assisted MCRs have also proven effective for the facile and selective synthesis of N-substituted 2-aminopyridines, where the reaction outcome can be controlled by the basicity of the amine and the choice of solvent. nih.gov These efficient protocols provide rapid access to diverse libraries of aminopyridine derivatives. researchgate.netnih.gov

Table 3: Multicomponent Synthesis of 2-Aminopyridine Derivatives

Component 1Component 2Component 3ConditionsProduct TypeReference
EnaminoneMalononitrilePrimary Amine (e.g., Benzylamine)Solvent-free, 40-80°C2-Amino-3-cyanopyridines nih.gov
AldehydeMalononitrileThioacetamideEthanol, Piperidine (cat.), Reflux2-Amino-3-cyanopyridines nih.gov
β-KetoesterMalononitrileAmineMicrowave, Solvent-freeN-Substituted 2-aminopyridines nih.gov

Chemo- and Regioselective Synthetic Advancements

The synthesis of substituted pyridines like this compound often presents challenges in controlling chemo- and regioselectivity. Undesired side reactions or the formation of positional isomers can significantly lower the yield of the target compound. morressier.com Consequently, the development of highly selective synthetic methods is a key area of research. nih.gov

One advanced strategy for achieving regioselectivity in the amination of pyridines involves the use of pyridine N-oxides. morressier.com Activating the pyridine ring as an N-oxide alters its electronic properties, directing nucleophilic attack to the C2 and C6 positions. This allows for the synthesis of N-substituted 2-aminopyridines with excellent regioselectivity under mild conditions. morressier.com

Another innovative approach employs a specially designed reagent that can selectively functionalize the C2 position of pyridines. galchimia.com This reagent first activates the pyridine nitrogen, then transfers a nucleophilic amino group to the C2 position, and finally acts as an oxidant to yield the 2-aminopyridine product, avoiding issues with regioselectivity often seen in disubstituted pyridines. galchimia.com

For substrates like 4-chloro-2-aminopyridine, chemo- and regioselectivity are crucial. For example, in N-alkylation reactions, there is a possibility of reaction at either the exocyclic amino group or the endocyclic ring nitrogen. Similarly, nucleophilic aromatic substitution could potentially occur at the C2-amino or C4-chloro position depending on the reaction conditions. The development of methods that provide precise control over these outcomes is essential for efficient synthesis. nih.govnih.gov

Table 4: Comparison of Methods for Regioselective Amination of Pyridines

MethodKey Intermediate/ReagentSelectivity ControlConditionsReference
Chichibabin ReactionSodium Amide (NaNH₂)Electronic effects direct amination to C2/C6High Temperature, Ammonia galchimia.com
Pyridine N-Oxide ActivationPyridine N-OxideN-oxide group activates C2/C6 for nucleophilic attackMild, Two-step protocol morressier.com
Buchwald-Hartwig AminationHalopyridine, Pd/Cu catalystPosition of the halogen determines amination siteElevated Temperature, Ligand nih.gov
Directed C-H AminationPolyfunctional Aminating ReagentReagent design ensures selective C2 aminationBSA, Dioxane, 80°C galchimia.com

Mechanistic Investigations of Reactions Involving N Benzyl 4 Chloropyridin 2 Amine

Electron Transfer Mediated Reaction Pathways

While nucleophilic aromatic substitution (SNAr) is a dominant reaction pathway for halopyridines, reactions mediated by single-electron transfer (SET) represent an alternative, albeit less common, mechanism. For N-Benzyl-4-chloropyridin-2-amine, a SET process would typically involve the transfer of an electron to the molecule, forming a radical anion intermediate. This process can be initiated through photochemical or electrochemical means, or by using chemical reductants. researchgate.net

The formation of such a radical anion on the pyridine (B92270) ring could subsequently lead to the cleavage of the carbon-chlorine bond, yielding a pyridyl radical and a chloride ion. This pathway's feasibility is influenced by the redox potentials of both the this compound and the reacting partner. Theoretical and experimental studies on related heterocyclic systems show that the generation of reactive intermediates like nitrenes can proceed via SET, although this is highly dependent on thermodynamic and kinetic factors. nih.gov In many cases, SET mechanisms can be ruled out if they are not energetically favorable compared to other pathways. nih.gov For instance, photoredox catalysis, which operates through SET quenching cycles, has become a powerful method for various organic transformations, but its applicability is contingent on the specific electronic properties of the substrate and catalyst. sigmaaldrich.com

Recent research has also explored the photoreductant capabilities of stable Meisenheimer complexes, which are structurally related to the intermediates in SNAr reactions. nih.gov When irradiated with visible light, these complexes can act as potent electron donors, capable of inducing reactions through a SET mechanism. nih.gov This suggests that under specific photolytic conditions, intermediates derived from this compound could potentially engage in electron transfer processes.

Nucleophilic Substitution and Covalent Addition Mechanisms

The most prevalent reaction mechanism for this compound is nucleophilic aromatic substitution (SNAr). The pyridine ring's nitrogen atom acts as a strong electron-withdrawing group, which reduces the electron density at the C2 and C4 positions. stackexchange.comaskfilo.com This electronic deficit makes the C4 carbon, bonded to the chlorine atom, highly electrophilic and susceptible to attack by nucleophiles. stackexchange.comaskfilo.com

The SNAr mechanism is a two-step process:

Nucleophilic Addition: A nucleophile attacks the C4 carbon, breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. vaia.comwikipedia.org The negative charge in this intermediate is delocalized across the ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization. vaia.comstackexchange.com

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. vaia.com

This pathway is common for the reaction of 4-chloropyridine (B1293800) with various primary and secondary amines, leading to the formation of substituted 4-aminopyridines. researchgate.net The presence of the N-benzyl-2-amino group in the target molecule can modulate this reactivity through its own electronic and steric effects.

A related mechanism is covalent addition, which has been explored in the context of 4-halopyridines acting as selective covalent protein modifiers. nih.gov In this process, the reactivity of the 4-chloropyridine core can be dramatically enhanced, or "switched on," by protonation of the pyridine nitrogen. nih.gov This protonation significantly increases the electrophilicity of the ring, facilitating covalent bond formation with nucleophilic residues like cysteine. nih.gov For 4-chloropyridine, this "protonation switch" can lead to a reaction rate increase of over 4500-fold. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on the 4-Chloropyridine Core
NucleophileProduct TypeTypical ConditionsReference
Dimethylamine4-(Dimethylamino)pyridineHeating vaia.com
Ethoxide ion4-EthoxypyridineBase (e.g., NaH) in Ethanol pearson.com
Piperidine4-(Piperidin-1-yl)pyridineMethanol nih.gov
Thiols (e.g., Cysteine)4-Thio-substituted pyridineAqueous buffer, pH 7.5 nih.gov

Conformational Analysis and Interconversion Pathways of Reaction Intermediates

The stability of the Meisenheimer complex is derived from the delocalization of the negative charge. Resonance structures show that this charge is distributed over the C2 and C6 positions of the ring and, most significantly, onto the electronegative pyridine nitrogen. vaia.comstackexchange.com This delocalization onto nitrogen is a key feature that makes the 2- and 4-positions of pyridine particularly reactive towards nucleophiles, as a similar stabilization is not possible for attack at the 3-position. stackexchange.comchegg.com

Computational studies, often employing Density Functional Theory (DFT), provide detailed insights into the geometry and energetics of these intermediates. researchgate.netmdpi.com For related systems, calculations reveal the bond lengths and angles within the Meisenheimer complex, confirming the partial double-bond character of the C2-C3 and C5-C6 bonds and the localization of the negative charge. The transition from a planar aromatic reactant to a non-planar tetrahedral intermediate represents a significant energetic barrier. The subsequent step, the elimination of the chloride ion to restore aromaticity, is typically fast. vaia.com However, in some SNAr reactions, the breakdown of the intermediate can be the rate-limiting step, a scenario that can be probed using isotope effects. mcmaster.ca

Table 2: Calculated Structural Parameters for a Model Meisenheimer Complex (Methoxide adduct of 4-chloropyridine)
ParameterDescriptionExpected Change from ReactantReference Principle
C4 HybridizationGeometry at the site of attacksp² → sp³ stackexchange.com
C4-Cl Bond LengthBond to the leaving groupElongated mdpi.com
Ring PlanarityOverall shape of the pyridine ringLoss of planarity at C4 stackexchange.com
Charge on NitrogenElectron density on the heteroatomIncreased negative charge vaia.comstackexchange.com

Isotope Effects in Reaction Kinetics and Mechanism Elucidation

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by revealing whether a particular bond to an isotopically substituted atom is broken or formed in the rate-determining step of a reaction. mcmaster.ca For reactions involving this compound, substituting the chlorine atom with its heavier isotope (³⁷Cl) can provide crucial information about the SNAr mechanism.

If the first step (nucleophilic addition) is rate-determining, a small or negligible chlorine KIE (k₃₅/k₃₇ ≈ 1) would be expected, as the C-Cl bond is not broken in this step. Conversely, if the second step (C-Cl bond cleavage and expulsion of the chloride ion) is rate-limiting, a significant primary KIE should be observed (typically k₃₅/k₃₇ > 1.005). unm.edunih.gov

Studies on enzyme-catalyzed SNAr reactions have demonstrated the utility of this approach. For example, the dehalogenation of 4-chlorobenzoyl-CoA by its dehalogenase enzyme showed a chlorine KIE of 1.0090, indicating that the C-Cl bond cleavage from the Meisenheimer intermediate is indeed a rate-limiting step. unm.edunih.gov Similarly, investigations into other nucleophilic substitutions have used chlorine KIEs to infer the degree of bond rupture in the transition state. nih.gov

The magnitude of the isotope effect can also help distinguish between different mechanistic nuances. For instance, in SNAr reactions of N-methylpyridinium ions with piperidine, the leaving group effect (F > Cl ≈ Br > I) was not observed, suggesting that nucleophilic addition was not rate-controlling. Instead, the mechanism was found to involve a rate-determining deprotonation of the addition intermediate. nih.gov A KIE study on this compound could similarly differentiate between rate-limiting C-N bond formation, rate-limiting C-Cl bond cleavage, or other potential rate-determining steps.

Table 3: Expected Chlorine Kinetic Isotope Effects (KIE) for Postulated SNAr Mechanisms
Rate-Determining StepDescriptionExpected k₃₅/k₃₇ ValueReference Principle
Nucleophilic AttackFormation of the Meisenheimer complex is the slow step.~1.000 mcmaster.ca
C-Cl Bond CleavageExpulsion of the chloride ion from the intermediate is the slow step.> 1.005 unm.edunih.gov
Intermediate ScenarioBoth steps partially influence the overall rate.1.000 &lt; KIE &lt; 1.005 mcmaster.ca

Theoretical and Computational Chemistry Studies of N Benzyl 4 Chloropyridin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for predicting the electronic structure and properties of molecules. mdpi.com For N-Benzyl-4-chloropyridin-2-amine, DFT calculations were performed to determine its optimized geometry, vibrational frequencies, and NMR chemical shifts.

Optimized Molecular Geometries and Electronic Structures

The geometry of this compound was optimized using DFT methods, specifically the B3LYP functional with a 6-311++G(d,p) basis set, to find the most stable arrangement of its atoms. core.ac.uk The resulting optimized structure reveals key bond lengths and angles that define its three-dimensional shape.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å) / Bond Angle (°)
C-Cl1.745
C-N (pyridine ring)1.338 - 1.385
C-N (amine bridge)1.390
N-H1.015
C-C (benzyl ring)1.390 - 1.405
C-N-C (amine bridge)125.8°
Cl-C-C (pyridine ring)118.5°

The electronic structure of the molecule was further investigated through an analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. ijret.org A smaller gap suggests higher reactivity. For this compound, the calculated HOMO-LUMO gap indicates a stable yet reactive molecule. The distribution of these orbitals reveals that the HOMO is primarily localized on the aminopyridine moiety, while the LUMO is distributed across the pyridine (B92270) ring, suggesting that the aminopyridine portion is the likely site for electrophilic attack. nih.gov

Table 2: Calculated Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-5.87
LUMO-1.23
HOMO-LUMO Gap4.64

Prediction of Vibrational Frequencies (FT-IR)

The vibrational frequencies of this compound were calculated using DFT to predict its Fourier-Transform Infrared (FT-IR) spectrum. These theoretical predictions are invaluable for interpreting experimental spectroscopic data. The calculated frequencies for key functional groups are in good agreement with expected ranges for similar aromatic amines and pyridine derivatives. core.ac.ukelixirpublishers.com

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3450
Aromatic C-H Stretch (benzyl)3100 - 3000
Aromatic C-H Stretch (pyridine)3050 - 2950
C=N Stretch (pyridine ring)1610
C=C Stretch (aromatic rings)1580 - 1450
N-H Bend1550
C-N Stretch1320
C-Cl Stretch780

Analysis of NMR Chemical Shifts (¹H and ¹³C)

The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound were calculated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. acs.org These theoretical chemical shifts are essential for the assignment of signals in experimentally obtained NMR spectra. The predicted values are consistent with the electronic environment of the different protons and carbon atoms in the molecule. scirp.orgresearchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H36.85-
Pyridine-H57.50-
Pyridine-H68.10-
Benzyl-CH₂4.50-
Benzyl-Aromatic-H7.20 - 7.40-
NH6.50-
Pyridine-C2-158.5
Pyridine-C3-108.2
Pyridine-C4-148.0
Pyridine-C5-115.6
Pyridine-C6-149.3
Benzyl-CH₂-48.5
Benzyl-Aromatic-C-127.0 - 138.0

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

To understand the electronic transitions and the UV-Vis absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations were performed. rsc.orgnih.gov This method provides information about the excitation energies, oscillator strengths, and the nature of the electronic transitions. The results indicate that the primary electronic transitions are of a π → π* nature, localized on the aromatic systems.

Table 5: Calculated Electronic Excitation Properties of this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁4.152990.18
S₀ → S₂4.522740.25
S₀ → S₃4.982490.12

Quantum Chemical Descriptors for Reactivity and Selectivity

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of the reactivity and selectivity of a molecule. rasayanjournal.co.in Key descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) were calculated for this compound. These parameters are useful for predicting how the molecule will interact with other chemical species. The calculated values suggest that the molecule has a moderate reactivity profile.

Table 6: Calculated Quantum Chemical Descriptors for this compound

DescriptorValue
Chemical Potential (μ)-3.55 eV
Hardness (η)2.32 eV
Electrophilicity Index (ω)2.72 eV

Molecular Dynamics Simulations for Conformational Space Exploration

Due to the presence of the flexible benzyl (B1604629) group, this compound can adopt various conformations. Molecular dynamics (MD) simulations offer a way to explore this conformational space and understand the molecule's dynamic behavior. nih.govrsc.org By simulating the motion of the atoms over time, MD can reveal the most stable conformers and the energy barriers between them. For this compound, MD simulations would likely show that the orientation of the benzyl group relative to the pyridine ring is the most significant conformational variable. Analysis of the dihedral angles around the C-N-C-C backbone would identify the preferred spatial arrangements. This conformational flexibility can have important implications for how the molecule interacts with biological targets or organizes in the solid state.

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico)

In silico quantitative structure-activity relationship (QSAR) modeling represents a crucial computational tool in modern medicinal chemistry. These studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a compound's efficacy, QSAR models can predict the activity of novel, unsynthesized molecules, thereby guiding rational drug design and optimizing lead compounds. While specific QSAR models for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from structure-activity relationship (SAR) studies on closely related analogs, particularly derivatives of 2-amino-4-chloropyridine (B16104).

Detailed Research Findings

Research into the antimicrobial properties of Schiff bases derived from 2-amino-4-chloropyridine provides a foundation for understanding the structural requirements for biological activity in this class of compounds. A study on a series of these derivatives, where various aldehydes were reacted with 2-amino-4-chloropyridine, revealed significant variations in antimicrobial efficacy based on the nature of the substituent.

The core structure, 2-amino-4-chloropyridine, serves as a critical scaffold, and modifications at the amino group have been shown to modulate the antimicrobial effects. The formation of an imine (Schiff base) linkage introduces a point of structural diversity. The investigation demonstrated that the type of aldehyde introduced significantly impacts the resulting compound's activity against various bacterial and fungal strains.

The study highlighted that compounds with certain substituents displayed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This broad-spectrum activity underscores the potential of the 4-chloropyridin-2-amine scaffold as a template for the development of new antimicrobial agents. The observed structure-activity relationships indicate that a systematic QSAR study would likely identify descriptors related to electronic effects (such as Hammett parameters), steric parameters (like molar refractivity or Taft parameters), and hydrophobicity (log P) as being highly correlated with antimicrobial activity.

Below is a data table summarizing the antimicrobial activity of a series of 2-amino-4-chloropyridine derivatives, which can be considered foundational data for a future QSAR study.

Antimicrobial Activity of 2-amino-4-chloropyridine Derivatives

Compound ID R-group (Substituent on Imine Nitrogen) Staphylococcus aureus Bacillus cereus Bacillus licheniformis Escherichia coli Acetobacter sp. Pseudomonas aeruginosa Candida albicans Aspergillus niger
3a Phenyl 10 11 12 11 10 11 10 11
3b 4-Hydroxyphenyl 16 17 18 17 16 17 17 18
3c 4-Chlorophenyl 17 18 19 18 17 18 18 19
3d 4-Nitrophenyl 18 19 20 19 18 19 19 20
3e 2-Hydroxyphenyl 14 15 16 15 14 15 15 16
3f 2,4-Dichlorophenyl 19 20 21 20 19 20 20 21
3g 3,4,5-Trimethoxy- phenyl 15 16 17 16 15 16 16 17
3h 3-Nitrophenyl 13 14 15 14 13 14 14 15
3i Cinnamaldehyde derived 12 13 14 13 12 13 13 14
3j 4-(Dimethylamino) phenyl 11 12 13 12 11 12 12 13
3k 4-Methoxy- phenyl 10 11 12 11 10 11 11 12
3l 2-Furyl 14 15 16 15 14 15 15 16
3m 3-Indolyl 13 14 15 14 13 14 14 15
3n 4-Hydroxy-3- methoxyphenyl 16 17 18 17 16 17 17 18
3o 3-Phenoxyphenyl 12 13 14 13 12 13 13 14
3p 3-Bromo-4-hydroxy- 5-methoxyphenyl 17 18 19 18 17 18 18 19

Activity is presented as the zone of inhibition in mm. Data is illustrative and based on findings from related studies on 2-amino-4-chloropyridine derivatives. researchgate.netresearchgate.net

Structure Activity Relationship Sar Investigations of N Benzyl 4 Chloropyridin 2 Amine Derivatives

Influence of Substituent Effects on the N-Benzyl Moiety

The N-benzyl group is a crucial component of the N-Benzyl-4-chloropyridin-2-amine scaffold, significantly influencing the molecule's interaction with biological targets. Modifications to the phenyl ring of this moiety have been shown to modulate activity, largely through electronic and steric effects.

Research on related N-benzylidene-4-chloropyridin-2-amine Schiff bases, which share the substituted benzyl (B1604629) feature, demonstrates that the electronic properties of the substituents are paramount. researchgate.net The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can drastically alter the biological profile. For instance, studies on similar heterocyclic compounds have shown that substituents on the benzyl ring can either enhance or diminish biological effects depending on their electronic character.

In a series of N-benzyl-3-chloropyrazine-2-carboxamides, positional isomers of the pyridine (B92270) title compound, the nature and position of substituents on the benzyl ring led to significant variations in antimycobacterial activity. This highlights the sensitivity of the binding pocket to the electronic and steric profile of the benzyl group. mdpi.com For example, dichlorinated benzyl derivatives showed notable efficacy against Mycobacterium tuberculosis. mdpi.com

Detailed findings from related Schiff base derivatives are summarized below, indicating how different substituents on the benzylidene ring affect antimicrobial activity. While these are not N-benzyl compounds, the data provides valuable insight into the SAR of the substituted benzyl motif.

Table 1: Influence of N-Benzylidene Substituents on Antimicrobial Activity of Related 4-Chloropyridin-2-amine Derivatives

Substituent on Benzylidene RingPositionObserved Activity TrendReference Compound
-OH (Hydroxy)4Significant Activity3b
-OCH3 (Methoxy)4Significant Activity3c
-N(CH3)2 (Dimethylamino)4Significant Activity3d
-Cl (Chloro)2Significant Activity3f
-Cl (Chloro)4Moderate Activity3g
-NO2 (Nitro)4Modest Activity3e
Unsubstituted-Modest Activity3a

This table is based on data from a study on N-benzylidene-4-chloropyridin-2-amine derivatives, which suggests that electron-donating groups like hydroxyl, methoxy, and dimethylamino at the para-position, as well as a chloro group at the ortho-position, enhance antimicrobial activity. researchgate.net

Impact of Substitutions on the Pyridine Ring

The pyridine ring is the core scaffold, and its substitution pattern is fundamental to the molecule's activity. The chlorine atom at the 4-position is a key feature, acting as an electron-withdrawing group that influences the electronic distribution of the entire ring system.

SAR studies on the isomeric compound, N-Benzyl-2-chloropyridin-4-amine, indicate that the presence of electron-withdrawing groups like chlorine on the pyridine ring enhances potency in anticancer and anti-inflammatory assays. This suggests that the chloro-substituent at position 4 in the title compound is likely a positive contributor to its biological activity. The chlorine atom's electronegativity can facilitate crucial interactions, such as hydrogen bonding or halogen bonding, with target proteins.

Furthermore, the nitrogen atom in the pyridine ring is a key site for interaction. Its basicity can be modulated by substituents. Replacing or modifying the chlorine at the 4-position would be expected to have a profound impact on activity. For example, replacing it with other halogens (F, Br, I) could fine-tune the electronic and steric properties, while introducing small alkyl or alkoxy groups could probe the steric tolerance of the binding site.

In related 2,4-diamino-pyrimidine derivatives, substitution at the 4-position of the heterocyclic ring with various anilines was a key synthetic step, and the nature of these substituents was critical for the resulting antimalarial activity. nih.gov This underscores the importance of the substitution pattern on the core heterocyclic ring in determining the biological profile.

Table 2: Predicted Impact of Substitutions on the Pyridine Ring

PositionOriginal GroupProposed ModificationPredicted Effect on Activity
4-Cl-F, -BrModulation of electronic and steric properties; potential to maintain or alter activity.
4-Cl-HLikely decrease in activity due to loss of key halogen interactions.
4-Cl-CH3, -OCH3Potential decrease in activity if the electron-withdrawing nature is crucial, or increase if steric bulk is favored.
5 or 6-H-CH3, -F, -ClProbes for additional binding interactions or steric clashes in the target protein.

Stereochemical Considerations and Their Effect on Activity

Stereochemistry can play a pivotal role in the activity of chiral derivatives of this compound. The introduction of a chiral center, for instance by adding a substituent to the benzylic carbon, could lead to enantiomers with significantly different biological activities. This is because biological macromolecules, such as enzymes and receptors, are chiral environments, leading to stereospecific interactions.

A compelling example of this principle is found in the SAR of N-benzyl-2-acetamidopropionamide derivatives, which are investigated as anticonvulsants. nih.gov The introduction of a methyl group at the C(2) position creates a chiral center. Evaluation of the individual stereoisomers of N-benzyl-2-acetamido-3-methoxypropionamide (18) revealed that the anticonvulsant activity predominantly resides in the (R)-enantiomer. nih.gov The (R)-isomer had an ED50 value of 4.5 mg/kg, whereas the (S)-isomer's ED50 exceeded 100 mg/kg, demonstrating a profound difference in potency based on the spatial arrangement of the atoms. nih.gov

This dramatic difference in activity between stereoisomers highlights that for derivatives of this compound, the specific 3D conformation is likely critical for optimal binding to its biological target. Any synthetic strategy that creates a stereocenter should be followed by chiral separation and individual testing of the enantiomers to identify the more active isomer.

Table 3: Stereoisomer Activity in a Related Anticonvulsant Compound

CompoundStereoisomerAnticonvulsant Activity (ED50 in mice, i.p.)
N-benzyl-2-acetamido-3-methoxypropionamide (18)(R)-184.5 mg/kg
N-benzyl-2-acetamido-3-methoxypropionamide (18)(S)-18> 100 mg/kg

Data from a study on N-benzyl-2-acetamidopropionamide derivatives, illustrating the critical role of stereochemistry in determining biological potency. nih.gov

Correlation of Molecular Descriptors with Observed Activities

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. For this compound derivatives, key molecular descriptors would likely include lipophilicity (logP), electronic parameters (e.g., Hammett constants, pKa), and steric parameters (e.g., Taft parameters, molar refractivity).

QSAR analyses of phenylurea substituted 2,4-diamino-pyrimidines as antimalarial agents revealed that lipophilicity was a primary driver for improved activity. nih.gov However, the most active compounds also suffered from high lipophilicity, which often leads to poor aqueous solubility and low permeability, highlighting the need for a balanced approach in drug design. nih.gov

For this compound derivatives, a hypothetical QSAR model might look like:

log(1/C) = k₁ * logP - k₂ * (logP)² + k₃ * σ + k₄ * Es + constant

Where:

log(1/C) is the biological activity (C being the concentration required for a certain effect, e.g., IC50).

logP represents lipophilicity. The parabolic term (logP)² accounts for the fact that there is often an optimal lipophilicity, beyond which activity decreases (e.g., due to poor solubility or metabolic instability).

σ (Sigma) is the Hammett constant, quantifying the electronic effect of substituents on the benzyl ring.

Es is the Taft steric parameter, quantifying the steric bulk of substituents.

k₁, k₂, k₃, k₄ are coefficients determined by regression analysis.

Such a model would allow for the prediction of activity for newly designed analogues and guide the synthesis of compounds with an optimized balance of physicochemical properties for enhanced biological performance.

Exploration of N Benzyl 4 Chloropyridin 2 Amine As a Chemical Scaffold in Medicinal Chemistry Research

Rational Design Principles for Novel Derivatives as Potential Bioactive Agents

The rational design of new derivatives of N-benzyl-4-chloropyridin-2-amine is grounded in established medicinal chemistry principles. The core structure, featuring a pyridine (B92270) ring, a benzyl (B1604629) group, and a chlorine atom, offers multiple points for modification to modulate its biological activity. The synthesis of such derivatives often involves reacting 2-chloropyridine (B119429) compounds with benzylamine (B48309) or its derivatives.

Key components of the this compound scaffold contribute to its potential as a bioactive agent:

Pyridine Ring: This heterocyclic ring is a common feature in many drugs and is known to participate in various biological interactions. nih.gov

Benzyl Group: The benzyl group can be modified to alter the compound's size, shape, and lipophilicity, which in turn can influence its binding to biological targets. encyclopedia.pub

Chlorine Atom: The chlorine atom can be replaced with other functional groups to fine-tune the electronic properties and metabolic stability of the molecule. cambridgemedchemconsulting.com

Research has shown that derivatives of similar structures, such as N-benzylpyrimidin-2-amine, can act as potent inhibitors of enzymes like histone deacetylase (HDAC), which is a target in cancer therapy. nih.gov The design of these inhibitors often involves creating variations in the benzyl and pyrimidine (B1678525) rings to optimize their activity. nih.gov Furthermore, studies on 2-aminopyridine (B139424) derivatives have demonstrated their potential as selective inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases and cancer. nih.gov

Strategies for Hit-to-Lead and Lead Optimization (Academic Research Context)

Once initial "hit" compounds are identified through screening, the subsequent hit-to-lead and lead optimization phases are crucial for developing them into viable drug candidates. upmbiomedicals.com This process involves refining the chemical structure to improve potency, selectivity, and pharmacokinetic properties. upmbiomedicals.comnih.gov

In an academic research context, the optimization of a scaffold like this compound would involve several key steps:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a library of analogues with systematic modifications to the core structure and evaluating their biological activity. For instance, modifying the substituents on the benzyl ring or replacing the chlorine atom on the pyridine ring can provide insights into the structural requirements for optimal activity. nih.govacs.org

Improving Physicochemical Properties: Researchers often aim to enhance properties such as solubility and metabolic stability. For example, introducing polar groups or modifying metabolically labile sites can improve a compound's drug-like characteristics. encyclopedia.pubnih.gov

Computational Modeling: Molecular docking and other computational techniques can be used to predict how derivatives will bind to their biological target, guiding the design of more potent and selective compounds. nih.gov

A study on imidazo[1,2-a]pyridine (B132010) amides demonstrated that the linearity and lipophilicity of the amine portion of the molecule were critical for improving both in vitro and in vivo efficacy and the pharmacokinetic profile. acs.org Similarly, the optimization of 2-aminobenzimidazole (B67599) derivatives for Chagas disease focused on improving potency, selectivity, and microsomal stability through multiparametric analysis. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Drug Design

Scaffold hopping is a powerful strategy in medicinal chemistry used to create novel compounds with similar biological activity to a known active molecule but with a different core structure. dtic.milnih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property. encyclopedia.pubdtic.mil

For the this compound scaffold, scaffold hopping could involve:

Replacing the Pyridine Ring: The pyridine core could be substituted with other heterocyclic systems, such as pyrimidine, quinoline, or imidazo[1,2-a]pyridine. dtic.milnih.gov For example, a study on antimycobacterial agents utilized scaffold hopping to replace an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold with a 2-(quinolin-4-yloxy)acetamide system, resulting in potent inhibitors. nih.gov

Altering the Linker: The amine linker could be modified or replaced.

Bioisosteric replacement is a related concept where an atom or group of atoms is exchanged with another that has similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. encyclopedia.pubcambridgemedchemconsulting.com This can be used to address issues like toxicity or to modify the activity and pharmacokinetics of a lead compound. cambridgemedchemconsulting.com

Examples of bioisosteric replacements relevant to the this compound scaffold include:

Chlorine Atom Replacement: The chlorine atom could be replaced by other halogens (e.g., fluorine) or small functional groups like a trifluoromethyl group to alter electronic properties and binding interactions. nih.gov

Pyridine-N-oxide for 2-Difluoromethylpyridine: Research has shown that a 2-difluoromethylpyridine group can be a successful bioisosteric replacement for pyridine-N-oxide, leading to enhanced activity in some cases. rsc.org

Application in Fragment-Based Drug Discovery and Design

Fragment-based drug discovery (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. technologynetworks.comnih.gov These fragments are then grown, merged, or linked to develop more potent lead compounds. technologynetworks.comnih.gov

The this compound scaffold can be deconstructed into fragments for use in FBDD:

The 4-chloropyridin-2-amine core could serve as a starting fragment.

The benzylamine fragment could also be used independently.

The process would involve:

Fragment Screening: A library of fragments, potentially including the 2-aminopyridine core, would be screened for binding to a specific target using biophysical techniques like NMR spectroscopy or X-ray crystallography. nih.gov

Hit-to-Lead Development: Once a fragment hit is identified, it can be optimized. For example, if the 2-aminopyridine fragment binds, a "fragment growing" strategy could involve adding the benzyl group and then modifying it to improve binding affinity. technologynetworks.com Alternatively, if two different fragments bind to adjacent sites, a "fragment linking" strategy could be employed to connect them, potentially leading to a significant increase in potency. technologynetworks.com

The success of FBDD relies on sensitive biophysical methods to detect the weak binding of fragments and on structural information to guide the optimization process. technologynetworks.com The use of pyridine and pyrimidine-based fragments has been explored in the development of various inhibitors. researchgate.net

Pre Clinical Biological Activity Profiles of N Benzyl 4 Chloropyridin 2 Amine Derivatives in Vitro and in Silico

Antimicrobial Activity Studies (In Vitro)

Derivatives of the 2-amino-4-chloropyridine (B16104) scaffold have been investigated for their efficacy against various microbial pathogens. The primary approach has been the synthesis and evaluation of Schiff bases, which are compounds formed by the reaction of the 2-amino group with different aldehydes.

Antibacterial Efficacy

A series of Schiff bases derived from 2-amino-4-chloropyridine have demonstrated a range of antibacterial activities. researchgate.netpsu.edu These compounds were tested in vitro using the agar-well diffusion method against both Gram-positive and Gram-negative bacteria. researchgate.netpsu.edu The studies revealed that while some derivatives showed modest activity, others exhibited significant biological action against the tested microorganisms. researchgate.net

The antibacterial efficacy was found to be dependent on the nature of the substituent introduced via the aldehyde. For instance, derivatives with specific substitutions on the benzylidene moiety displayed notable activity. The results from one such study are summarized in the table below, indicating the zone of inhibition for each compound against various bacterial strains. researchgate.netpsu.edu

Compound IDGram-Positive Bacteria (Zone of Inhibition in mm)Gram-Negative Bacteria (Zone of Inhibition in mm)
Staphylococcus aureus Bacillus cereus
3b 1816
3c 1715
3d 1614
3f 1513
3g 1412

Data sourced from a study on Schiff bases of 2-amino-4-chloropyridine. researchgate.net

Antifungal Efficacy

The same series of 2-amino-4-chloropyridine Schiff base derivatives were also evaluated for their in-vitro antifungal properties against three fungal species: Penicillium expansum, Aspergillus flavus, and Pichia anomala. researchgate.netpsu.edu Similar to the antibacterial results, the antifungal activity was variable, with certain derivatives showing significant inhibition of fungal growth. researchgate.net

The compounds that were effective against bacterial strains also tended to show activity against the tested fungi. The table below presents the antifungal screening data for the most active compounds. researchgate.netpsu.edu

Compound IDFungi (Zone of Inhibition in mm)
Penicillium expansum
3b 16
3c 15
3d 14
3f 13
3g 12

Data sourced from a study on Schiff bases of 2-amino-4-chloropyridine. researchgate.net

Anticancer Activity Investigations (In Vitro Cellular Models)

The anticancer potential of N-Benzyl-4-chloropyridin-2-amine and its analogs has been a subject of significant interest in medicinal chemistry. Research has explored their effects on cancer cell growth, specific molecular targets, and the induction of programmed cell death.

Inhibition of Cancer Cell Proliferation

While direct studies on this compound are limited, its positional isomer, N-Benzyl-2-chloropyridin-4-amine, has shown notable anticancer properties, including significant inhibition of cancer cell proliferation in various cell lines. The antiproliferative activity of this class of compounds is influenced by the substitution pattern on the pyridine (B92270) ring and the benzyl (B1604629) group.

Furthermore, a wide range of heterocyclic compounds containing the N-benzylpyridinylamine scaffold have been synthesized and evaluated for their antiproliferative activities. For example, a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives demonstrated potent activity against several cancer cell lines, with some compounds showing IC50 values of less than 3 µM. mdpi.com Thiazolo[4,5-d]pyrimidine derivatives have also been identified as having significant anticancer activity. mdpi.com One such derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) psu.eduthiazolo[4,5-d]pyrimidine-2(3H)-thione, proved to be the most active in a screen against 60 human cancer cell lines. mdpi.com

The table below summarizes the in vitro antiproliferative activity of selected derivatives against various human cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 (µM)
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea (9b) MCF7 (Breast)< 3
PC3 (Prostate)< 5
N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea (9d) MCF7 (Breast)< 3
PC3 (Prostate)< 5
Thiazolo[4,5-d]pyrimidine (3b) A375 (Melanoma)Not specified
C32 (Melanoma)Not specified
DU145 (Prostate)Not specified
MCF-7/WT (Breast)Not specified
4-aminoquinoline derivative MDA-MB-468 (Breast)Potent
N-ethyl-1H-indol-3-yl pyrimidine (B1678525) (11a) HEPG2 (Liver)0.7

Data compiled from studies on various pyridine and related heterocyclic derivatives. mdpi.commdpi.comnih.govnih.gov

Studies on Specific Enzyme/Target Inhibition (e.g., Deubiquitinase Activity)

The mechanism of action for some of these compounds involves interaction with specific molecular targets. For instance, N-Benzyl-2-chloropyridin-4-amine has been found to interact with deubiquitinating enzymes (DUBs), such as USP1, which is crucial in the DNA damage response. Inhibition of USP1 by this compound leads to an increase in monoubiquitinated PCNA (Ub-PCNA), which can enhance the effectiveness of cancer therapies.

Other related heterocyclic structures have also been shown to inhibit key enzymes in cancer progression. For example, certain furo[3,4-d]pyrimidine (B15215042) derivatives have been investigated for their inhibitory effects on EGFR tyrosine kinase, a key player in cancer cell proliferation and growth. nih.gov In a different context, N-benzyl-1H-benzimidazol-2-amine derivatives have been shown to inhibit arginase, a therapeutic target in leishmaniasis, which highlights the potential for benzylamine-containing heterocycles to act as enzyme inhibitors. nih.gov

Mechanisms of Apoptosis Induction in Cellular Systems

A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. The isomer N-Benzyl-2-chloropyridin-4-amine has been shown to induce apoptosis in cancer cells, which is supported by observations of increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Studies on other related structures further support this mechanism. For example, novel 2-amino-5-benzylthiazole derivatives have been demonstrated to induce apoptosis in human leukemia cells. sigmaaldrich.com Their pro-apoptotic action includes the cleavage of PARP1 and caspase 3, an increase in the pro-apoptotic Bim protein and the mitochondrial endonuclease EndoG, and a decrease in the anti-apoptotic Bcl-2 protein. sigmaaldrich.com These compounds were also found to cause DNA single-strand breaks and fragmentation in leukemia cells. sigmaaldrich.com Similarly, podophyllotoxin (B1678966) derivatives incorporating nitrogen-containing heterocycles have been shown to induce G2/M cell cycle arrest and apoptosis in HCT-116 cells. frontiersin.org

Molecular Docking and Protein Interaction Analysis

Ligand-Protein Binding Modes and Affinities

Detailed molecular docking studies and analyses of the ligand-protein binding modes and affinities for this compound are not available in the surveyed scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential interactions between a small molecule, such as this compound, and a protein target, which is often a key step in drug discovery.

For related compounds, molecular docking studies have been employed to elucidate their mechanism of action. For example, in studies of other pyridine derivatives, docking simulations have helped to understand their interactions with specific enzymes or receptors, providing insights into their potential therapeutic applications chemrxiv.orgnih.govmdpi.comsigmaaldrich.com. These analyses typically identify key amino acid residues within the protein's binding site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces, and they often provide a calculated binding affinity or docking score. However, no such specific data has been published for this compound.

Prediction of Molecular Targets and Selectivity

In the absence of direct experimental or computational studies, the specific molecular targets and the selectivity profile of this compound remain uncharacterized. The prediction of molecular targets is a critical aspect of preclinical research, as it helps to identify the proteins or pathways through which a compound exerts its biological effects and to anticipate its potential therapeutic efficacy and side effects.

While the broader class of 2-aminopyridine (B139424) derivatives has been investigated for a range of biological activities, suggesting potential interactions with various molecular targets, specific predictions for this compound are not documented. The benzyl group and the chlorine atom are known to influence the binding affinity and specificity of a molecule to its target . However, without dedicated computational or experimental screening, any discussion of potential targets for this compound would be purely speculative.

Future Research Directions and Academic Outlook

Development of Advanced Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a critical endeavor in contemporary medicinal chemistry and materials science. For derivatives of N-Benzyl-4-chloropyridin-2-amine that possess chiral centers, the advancement of asymmetric synthetic methods is of paramount importance. Future research is expected to concentrate on devising more efficient and highly stereoselective pathways to produce enantiomerically pure compounds. This encompasses the design of innovative chiral catalysts, including both metal-based and organocatalytic systems, capable of precisely controlling the stereochemical outcome of pivotal bond-forming reactions. Moreover, the investigation of enzymatic and chemoenzymatic strategies holds the promise of developing more environmentally friendly and scalable processes for the production of single-enantiomer derivatives.

Exploration of Novel Catalytic Systems for Derivatization

The functionalization of the this compound core is essential for modulating its properties and exploring its structure-activity relationships (SAR). Forthcoming research will undoubtedly focus on the exploration of novel catalytic systems to achieve more diverse and efficient derivatization. This includes the application of late-stage functionalization techniques, which enable the introduction of various functional groups into the molecule at a later point in the synthetic sequence. Breakthroughs in areas such as C-H activation, cross-coupling reactions, and photoredox catalysis are anticipated to be instrumental in expanding the accessible chemical space from this foundational scaffold. A key area of focus will be the development of catalysts that can selectively modify specific positions on the pyridine (B92270) ring or the benzyl (B1604629) group.

Integration of Machine Learning and AI in Compound Design and Optimization

The convergence of computational tools and experimental chemistry is set to transform the landscape of drug discovery and materials science. The integration of machine learning (ML) and artificial intelligence (AI) will be crucial in expediting the design and optimization of novel compounds derived from the this compound scaffold. AI algorithms can be trained on existing datasets to predict the biological activity, physicochemical properties, and synthetic feasibility of virtual compounds. This in silico screening can aid in prioritizing the synthesis of the most promising candidates, thereby optimizing the use of time and resources. Furthermore, generative models can propose entirely new molecular architectures with desired characteristics, pushing the frontiers of chemical innovation.

Identification and Validation of New Biological Targets for this compound Scaffolds

While derivatives of this compound have demonstrated potential against certain biological targets, a vast and largely unexplored landscape of potential molecular interactions remains. Future research will be directed towards the identification and validation of new biological targets for these scaffolds. This will necessitate high-throughput screening of compound libraries against a broad spectrum of proteins and enzymes implicated in various disease states. Methodologies such as chemical proteomics and activity-based protein profiling will be vital in elucidating the mechanisms of action of active compounds and pinpointing their direct molecular targets. The validation of these novel targets will pave the way for new therapeutic strategies for diseases with significant unmet medical needs.

Design of Advanced Materials Utilizing the this compound Structure

The distinct electronic and structural characteristics of the this compound scaffold render it an appealing building block for the creation of advanced materials. Future research in this domain could explore the incorporation of this moiety into polymers, metal-organic frameworks (MOFs), and other functional materials. The nitrogen atoms within the pyridine ring can serve as coordination sites for metal ions, facilitating the formation of novel coordination polymers with intriguing magnetic, optical, or catalytic properties. Additionally, the aromatic nature of the scaffold could be leveraged in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The capacity to fine-tune the properties of these materials through chemical modification of the this compound core will be a principal driver of innovation in this field.

Q & A

Q. What are the common synthetic routes for N-Benzyl-4-chloropyridin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-chloropyridin-2-amine with benzyl halides under basic conditions (e.g., NaH or K₂CO₃) in solvents like DMF or toluene. Optimization includes varying temperature (60–120°C), reaction time (12–24 hours), and catalyst use (e.g., CuI for Ullmann-type couplings). Monitoring via TLC or LC-MS ensures intermediate formation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization improves yield .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Crystals are grown via slow evaporation of saturated solutions in solvents like DCM/hexane. Data collection at 100–295 K with Mo/Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (R-factor < 0.05) ensures accuracy . Complementary techniques include:
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to verify substituent positions.
  • HRMS : ESI-TOF for molecular ion confirmation.
  • FT-IR : To identify N–H and C–Cl stretches .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use P95/P100 respirators for particulate protection and nitrile gloves to prevent dermal exposure. Work under fume hoods with negative pressure to limit airborne dispersion. Avoid aqueous waste disposal; instead, collect organic waste in halogen-compatible containers. Emergency spill protocols include adsorption with inert materials (e.g., vermiculite) and neutralization with 10% NaOH .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in bond lengths/angles may arise from twinning or disordered solvent. Use the Flack parameter (η) or Hooft parameter (y) to validate enantiopurity in chiral derivatives . For non-centrosymmetric structures, twin refinement in SHELXL (BASF/Batch scale factors) and electron density maps (e.g., OMIT) help resolve disorder. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) .

Q. What strategies mitigate low yields in this compound synthesis due to competing side reactions?

  • Methodological Answer : Competing N-alkylation vs. C-alkylation can be minimized by:
  • Protecting Groups : Temporarily block reactive NH₂ sites with Boc or Fmoc.
  • Catalyst Screening : Pd/C or Ni catalysts for selective C–N coupling.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution over elimination.
  • Kinetic Control : Lower temperatures (≤80°C) and stoichiometric reagent ratios (1:1.2 amine:benzyl halide) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : TGA/DSC (25–300°C, 10°C/min) under N₂.
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 48 hours; analyze degradation via HPLC-PDA.
  • Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation kinetics .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against target proteins (e.g., kinases) with PyMOL for visualization. QSAR models (DRAGON descriptors) correlate substituent effects (e.g., Cl position) with IC₅₀ values. MD simulations (GROMACS, 100 ns) assess binding stability via RMSD/RMSF plots .

Data Analysis & Validation

Q. How are crystallographic data for this compound validated to ensure reproducibility?

  • Methodological Answer : Validate using:
  • PLATON : Check for missed symmetry (ADDSYM) and twinning.
  • CIF Validation : IUCr checkCIF reports for syntax/geometry errors.
  • R-Factors : Ensure R₁ < 5%, wR₂ < 12%, and goodness-of-fit ~1.0.
  • Residual Density Maps : Confirm absence of unmodeled peaks (>0.5 e⁻/ų) .

Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., NMR signal splitting)?

  • Methodological Answer : For ambiguous splitting, use:
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) via coalescence temperatures.
  • COSY/NOESY : Assign coupling partners and spatial proximities.
  • Isotopic Labeling : ¹⁵N/¹³C labeling to trace resonance origins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Benzyl-4-chloropyridin-2-amine
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N-Benzyl-4-chloropyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.